molecular formula C5H9B B3259502 1-(Bromomethyl)-2-methylcyclopropane CAS No. 31950-58-0

1-(Bromomethyl)-2-methylcyclopropane

Cat. No.: B3259502
CAS No.: 31950-58-0
M. Wt: 149.03 g/mol
InChI Key: XOXUXLDFDIJSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-2-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a methyl group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-methylcyclopropane can be synthesized through the bromination of 2-methylcyclopropane. One common method involves the reaction of 2-methylcyclopropane with bromine in the presence of a radical initiator or under UV light to facilitate the formation of the bromomethyl group . Another approach involves the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide in the presence of triethylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-methylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alkoxides.

    Bases: Sodium hydroxide, potassium tert-butoxide.

    Electrophiles: Bromine, chlorine.

Major Products Formed:

  • Substituted cyclopropane derivatives.
  • Alkenes.
  • Dihalogenated cyclopropane derivatives.

Scientific Research Applications

1-(Bromomethyl)-2-methylcyclopropane has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used to study the effects of cyclopropane derivatives on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.

    Medicine: Research into the pharmacological properties of cyclopropane derivatives may lead to the development of new therapeutic agents.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-methylcyclopropane involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    Cyclopropylmethyl bromide: Similar in structure but lacks the methyl group on the cyclopropane ring.

    2-Bromomethyl-2-methylpropane: Contains a similar bromomethyl group but with a different carbon skeleton.

    1-Bromo-2-methylpropane: Another brominated compound with a different arrangement of the carbon atoms.

Uniqueness: 1-(Bromomethyl)-2-methylcyclopropane is unique due to the combination of the cyclopropane ring and the bromomethyl group, which imparts distinct reactivity and properties compared to other brominated compounds .

Properties

IUPAC Name

1-(bromomethyl)-2-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXUXLDFDIJSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Bromomethyl)-2-methylcyclopropane
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-2-methylcyclopropane
Reactant of Route 3
Reactant of Route 3
1-(Bromomethyl)-2-methylcyclopropane
Reactant of Route 4
Reactant of Route 4
1-(Bromomethyl)-2-methylcyclopropane
Reactant of Route 5
Reactant of Route 5
1-(Bromomethyl)-2-methylcyclopropane
Reactant of Route 6
Reactant of Route 6
1-(Bromomethyl)-2-methylcyclopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.